Gold;yttrium

Catalysis Nanocluster stability Computational chemistry

Researchers and procurement managers seeking reproducible gold-based catalysis often face performance inconsistency due to cluster geometry and electronic structure variations. Gold;yttrium (Au5Y, CAS 921765-27-7) solves this with a defined stoichiometry and verified Au-Y bond strength. - Catalytic advantage: 1.5Au-Y₂O₃-NR delivers 75.5% n-propane conversion (55.5% absolute improvement over bulk Y₂O₃) with 90.3% olefin selectivity at 600°C. - Electronic tunability: Yttrium doping induces Auδ⁺-O-Y species, enhancing oxygen mobility for selective epoxidation and propene activation (binding energy 0.6-1.2 eV). - Supply chain: Available in research-grade quantities with validated purity and stability for heterogeneous catalysis, cluster science, and microelectronic coating applications.

Molecular Formula Au5Y
Molecular Weight 1073.7387 g/mol
CAS No. 921765-27-7
Cat. No. B15171206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold;yttrium
CAS921765-27-7
Molecular FormulaAu5Y
Molecular Weight1073.7387 g/mol
Structural Identifiers
SMILES[Y].[Au].[Au].[Au].[Au].[Au]
InChIInChI=1S/5Au.Y
InChIKeyMZYWHAHSYNZTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold;yttrium (Au5Y) Procurement Guide


Gold;yttrium (CAS 921765-27-7) is a bimetallic intermetallic compound with the stoichiometry Au5Y, where yttrium atoms are doped into gold clusters or alloyed to modify the structural, electronic, and catalytic properties of pure gold [1]. This compound belongs to the class of rare-earth-doped gold systems and is primarily investigated for its enhanced stability and unique reactivity in heterogeneous catalysis, cluster science, and advanced materials research [2].

Heterogeneous Catalysis Intermetallic catalyst for alkane cracking and oxidation studies
Cluster Science Model system for size-dependent reactivity and DFT validation
Advanced Materials Rare-earth-doped gold for mechanical and electronic property tuning

Au5Y vs. Other Gold-Rare Earth Intermetallics


Generic substitution of Gold;yttrium (Au5Y) with other gold-rare earth alloys or pure gold is not scientifically justified due to compound-specific differences in bond strength, cluster geometry, and catalytic selectivity. Yttrium doping induces a distinct electronic structure that alters propene adsorption energy and catalytic conversion efficiency, while the Au-Y bond is intrinsically stronger than Au-Au bonds in pure gold clusters [1]. Furthermore, Au5Y exhibits a unique three-dimensional ground-state structure at small cluster sizes (n=5) that is not observed in other gold-yttrium stoichiometries or in pure gold clusters of equivalent size [2]. These quantifiable differences directly impact performance in catalytic and materials science applications.

Bond Strength Mismatch

Au-Y bonds are stronger than Au-Au; pure gold or other Au-RE may shift thermal and chemical stability profiles.

Cluster Geometry Variation

Au5Y adopts a unique 3D structure at small sizes; different stoichiometries or pure gold clusters may not replicate catalytic response.

Selectivity Divergence

Yttrium doping alters adsorption energy and binding site; other Au-RE intermetallics may differ in olefin conversion selectivity.

Au5Y vs. Closest Comparators


Au-Y Bond Strength vs. Pure Gold Clusters

Density functional theory (DFT) calculations demonstrate that the Au-Y bond in yttrium-doped gold clusters (Auₙ₋₁Y) is stronger than the Au-Au bond in corresponding pure gold clusters. The Y atom maximizes its coordination with neighboring Au atoms in the lowest-energy equilibrium structures, reflecting the energetic favorability of Au-Y bonding over Au-Au bonding [1]. The average bond lengths in Auₙ₋₁Y bimetallic clusters (n ≤ 9) are shorter than those in pure gold and yttrium clusters, indicating stronger interatomic interactions [1].

Bond Strength Comparison
Head-to-head
Au-Y bond stronger than Au-Au; shorter avg. bond lengths in Auₙ₋₁Y
Supports enhanced cluster stability screening
DFT calculation context (n ≤ 9)
Catalysis Nanocluster stability Computational chemistry

Au/Y2O3 Nanorod Catalytic Performance

Gold supported on Y₂O₃ nanorods (1.5Au-Y₂O₃-NR) demonstrates significantly higher catalytic performance for n-propane oxidative cracking compared to bulk Y₂O₃. At 600 °C, the 1.5 wt% Au-loaded catalyst achieves 75.5% n-propane conversion and 90.3% olefin selectivity, whereas bulk Y₂O₃ nanorods exhibit only 20% conversion and 25% olefin selectivity under identical conditions [1]. The synergy arises from Auδ⁺–O–Y species and mobile oxygen species generated by the metal-support interaction [1].

Catalytic Conversion
Head-to-head
75.5% conversion, 90.3% olefin selectivity (1.5Au-Y₂O₃-NR) vs 20% / 25% for bulk Y₂O₃ at 600 °C
Supports catalytic performance assessment
Oxidative cracking of n-propane context
Heterogeneous catalysis Oxidative cracking Light olefins production

Propene Binding Energy Tuning by Y Doping

Experimental mass spectrometry and DFT calculations reveal that yttrium doping significantly modifies propene adsorption energies on gold clusters. For neutral clusters in the size range n=5–15, propene adsorption energies fall within ≈0.6–1.2 eV, with Y doping producing significant changes at specific cluster sizes (n=5, 12, 13) compared to pure gold [1]. In small clusters (n<10), propene preferentially binds to the electron-deficient yttrium atom rather than to gold atoms, altering the adsorption site selectivity [2].

Adsorption Energy Tuning
Head-to-head
≈0.6–1.2 eV; adsorption site shifts to Y in small clusters
Supports adsorption-site tuning studies
Gas-phase DFT/RRKM analysis
Gas-phase catalysis Cluster reactivity Adsorption energy

YAu Bulk Modulus Advantage in YX Series

First-principles DFT calculations across the YX series (X = Cd, In, Au, Hg, Tl) in the B2 (CsCl-type) structure show that YAu possesses the largest bulk modulus, indicating it is the hardest and least compressible compound in this group [1]. While specific numerical values for bulk modulus require access to the full article, the comparative ranking (YAu > YCd, YIn, YHg, YTl) is firmly established by the computational study [1].

Bulk Modulus Ranking
Class-level
YAu: largest bulk modulus among YX (X=Cd,In,Hg,Tl)
Reported stiffness ranking for intermetallics
DFT study; quantitative values require review
Intermetallics Mechanical properties Density functional theory

Au3Y Cluster HOMO-LUMO Gap Superiority

DFT calculations reveal that among yttrium-doped gold clusters Auₙ₋₁Y (n ≤ 9), the Au3Y cluster exhibits the largest HOMO-LUMO gap, a key indicator of enhanced chemical stability and reduced reactivity [1]. The HOMO-LUMO gap of Au3Y is larger than that of any other doped cluster in the studied size range, including Au5Y (which corresponds to the Au4Y cluster in this nomenclature). This electronic structure feature distinguishes specific gold-yttrium stoichiometries from both pure gold clusters and other rare-earth-doped analogs.

HOMO-LUMO Gap Ranking
Class-level
Au3Y: largest HOMO-LUMO gap in Auₙ₋₁Y (n≤9)
Supports stability ranking in cluster models
DFT cluster calculations context
Electronic structure Cluster stability DFT

Au-Y Phase Diagram Features

The Au-Y binary phase diagram exhibits limited solid solubility of yttrium in gold (<5 at.% Y at room temperature) with several intermetallic phases (including AuY and Au₂Y) dominating above 600 °C [1]. The Au5Y phase (Au₅Y) is a specific intermetallic compound with a defined stoichiometry and crystal structure, distinguishing it from solid solution alloys like Au-Y (low Y content) or other rare-earth gold alloys such as Au-Gd or Au-Sc, which exhibit different phase fields and transformation temperatures [2].

Phase Diagram Attributes
Class-level
Limited solid solubility (
Supports synthesis reproducibility review
Experimental DTA/XRD assessment
Phase equilibria Alloy design Metallurgy

Au5Y Application Scenarios


High-Temperature Alkane Oxidative Cracking

Gold supported on Y₂O₃ nanorods (1.5Au-Y₂O₃-NR) is the catalyst of choice for oxidative cracking of n-propane, delivering 75.5% conversion and 90.3% olefin selectivity at 600 °C—a 55.5% and 65.3% absolute improvement, respectively, over bulk Y₂O₃ [1]. This performance advantage is attributed to Auδ⁺–O–Y species and enhanced oxygen mobility, making the system ideal for industrial propylene/ethylene production where high yield and selectivity are required [1].

Olefin Epoxidation Catalyst Design

Yttrium doping of gold clusters allows precise tuning of propene adsorption energy and binding site. In small clusters (n<10), propene preferentially binds to the electron-deficient yttrium atom rather than gold, enabling site-selective activation [1]. This tunable adsorption behavior, quantified by experimental binding energies (≈0.6–1.2 eV) [2], provides a design handle for developing gold-based epoxidation catalysts with improved selectivity and activity.

Robust Intermetallic Contacts and Coatings

YAu exhibits the largest bulk modulus among B2-type YX intermetallics (X = Cd, In, Au, Hg, Tl), making it the hardest and least compressible compound in this series [1]. This mechanical stiffness recommends YAu for applications where dimensional stability under pressure or thermal cycling is critical, such as microelectronic contacts, protective coatings, or components in high-pressure environments [1].

Stable Au-Y Nanoclusters for Catalysis Studies

Au3Y clusters possess the largest HOMO-LUMO gap among all Auₙ₋₁Y (n≤9) clusters, indicating enhanced chemical stability [1]. This property makes Au3Y and other specific gold-yttrium cluster sizes ideal model systems for fundamental investigations of cluster reactivity and size-dependent catalytic phenomena, where a well-defined, stable cluster is required for reproducible gas-phase experiments [1].

Application
Selection Property
Validation Focus
Oxidative cracking catalyst design
Au-Y₂O₃ metal-support synergy
Light olefin yield assessment
Olefin adsorption-site tuning
Y-doping adsorption energy modulation
Propene binding affinity profiling
High-stiffness intermetallic coatings
Bulk modulus ranking in YX series
Compressibility resistance evaluation
Stable cluster model catalysis
Electronic stability (HOMO-LUMO gap)
Size-dependent reactivity analysis

Technical Documentation Hub

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36 linked technical documents
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